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Fenebrutinib Clinical Trial Overview

Get Quote

The table below summarizes the key information found in the search results regarding fenebrutinib's clinical

trial history and status.

Trial Phase Indication

Status /| Outcome

Key Details | Reasons

Phase | Chronic Lymphocytic
Leukemia (CLL) and
Non-Hodgkin's
Lymphoma (NHL) [1]

Phase Il Relapsing Multiple
(FENopta) Sclerosis (RMS) [2] [3]
Phase Il Relapsing Multiple

(FENhance 2) Sclerosis (RMS) [4] [5]

Prematurely
Terminated [1]

Completed
Successfully

Met Primary
Endpoint (Results
announced November
2025)

Terminated due to "drug-related
adverse effects"; not being
developed further for these
indications [1].

Showed near-complete
suppression of disease activity
and no disability progression for
up to two years [2].

Significantly reduced
annualized relapse rate
compared to teriflunomide [4].

© 2026 Smolecule. All rights reserved.

Tech Support


https://www.smolecule.com/products/s002954?utm_src=pdf-body
https://www.smolecule.com/products/s002954?utm_src=pdf-interest
https://www.smolecule.com/products/s002954?utm_src=pdf-body
https://www.smolecule.com/products/s002954?utm_src=pdf-body
https://www.sciencedirect.com/topics/medicine-and-dentistry/fenebrutinib
https://www.sciencedirect.com/topics/medicine-and-dentistry/fenebrutinib
https://www.sciencedirect.com/topics/medicine-and-dentistry/fenebrutinib
https://www.gene.com/media/press-releases/15064/2025-05-29/genentechs-fenebrutinib-maintains-near-c
https://www.roche.com/media/releases/med-cor-2024-09-04
https://www.gene.com/media/press-releases/15064/2025-05-29/genentechs-fenebrutinib-maintains-near-c
https://www.roche.com/media/releases/med-cor-2025-11-10
https://www.bloomberg.com/news/articles/2025-11-10/roche-s-multiple-sclerosis-drug-reduced-relapses-in-two-trials
https://www.roche.com/media/releases/med-cor-2025-11-10
https://www.smolecule.com/products/s002954?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Trial Phase Indication Status / Outcome Key Details /| Reasons

Phase lll Primary Progressive MS Met Primary Slowed disability progression,

(FENtrepid) (PPMS) [4] [6] Endpoint (Results shown to be non-inferior to
announced November Ocrevus (ocrelizumab) [4] [6].
2025)

Fenebrutinib Profile & Mechanism of Action

Fenebrutinib is an investigational, oral Bruton’s tyrosine kinase (BTK) inhibitor with a unique profile
that distinguishes it from others in its class [2] [3]. The following diagram illustrates its core mechanism of

action.

B-Cell Activation Microglia Activation [ Fenebrutinib

/@e(rsible & Non-covalent Inhibition
BTK Enzyme]

Inflammatory Response Nerve Damage

Click to download full resolution via product page

Its key characteristics are [2] [4] [7]:

¢ Dual Inhibition: It targets both B-cells (part of the adaptive immune system) and microglia (resident
immune cells in the brain). This is thought to address both the acute inflammation that causes
relapses and the chronic, compartmentalized inflammation inside the brain that drives long-term

disability progression.
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¢ Reversible & Non-covalent Binding: Unlike many other BTK inhibitors, fenebrutinib binds to the
BTK enzyme in a reversible and non-covalent manner. This high selectivity is theorized to contribute
to a better safety and tolerability profile by limiting off-target effects.

¢ Central Nervous System (CNS) Penetrant: It is designed to cross the blood-brain barrier, allowing it
to act directly on microglia within the central nervous system.

Experimental Insights & Safety Profile

For researchers, the methodologies and safety findings from recent trials are highly relevant.

e Key Experimental Findings: A recent preclinical study published in the Journal of
Neuroinflammation demonstrated that fenebrutinib blocks distinct human microglial signaling
pathways [7] [8]. The study used human iPSC-derived microglia and complex human brain cell
systems (including brain organoids) to show that fenmebrutinib blocks the deleterious effects of
microglial Fc gamma receptor (FcyR) activation. This includes the reduction of cytokine release and
the prevention of microglial clustering and neurite damage. Notably, it did not significantly impact
pathways linked to TLR4 and NLRP3 signaling or myelin phagocytosis, indicating a targeted effect
[8].

¢ Observed Safety Profile: In the context of Multiple Sclerosis trials, the safety profile of fenebrutinib
has been consistent. In the Phase IT FENopta open-label extension study for RMS, the most common
adverse events were common infections (e.g., COVID-19, urinary tract infection) [2] [3]. There were
reports of asymptomatic liver enzyme (alanine aminotransferase) elevations that resolved after
treatment discontinuation [2]. Liver safety was noted to be consistent with previous studies in the

recent Phase III results [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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